![molecular formula C13H12F3N3O2 B2882205 2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 937605-76-0](/img/structure/B2882205.png)
2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a useful research compound. Its molecular formula is C13H12F3N3O2 and its molecular weight is 299.253. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research indicates diverse applications of pyrazolo[3,4-b]pyridin compounds in synthesizing various heterocyclic compounds. For example, a study by Smyth et al. (2007) explored the reaction of similar pyrazolo[3,4-b]pyridin compounds with triethylorthoformate, resulting in unexpected cyclic imide products and other interesting bicyclic heterocycles (Smyth et al., 2007). Similarly, Shen et al. (2012) synthesized new pyrazole derivatives using a compound with structural similarities, demonstrating diverse potential in creating novel molecules (Shen et al., 2012).
Catalysis and Chemical Transformations
In catalysis, compounds like 1-(carboxymethyl)pyridinium iodide, structurally related to the compound , have shown effectiveness in synthesizing pyranopyrazole derivatives, as detailed by Moosavi-Zare et al. (2016). This indicates potential catalytic applications of similar compounds in organic syntheses (Moosavi‐Zare et al., 2016).
Molecular Docking and Biological Activity
Compounds within the pyrazolo[3,4-b]pyridin family, as demonstrated by Flefel et al. (2018), have been used in molecular docking studies and screened for antimicrobial and antioxidant activities. This suggests potential applications in drug discovery and pharmacological research (Flefel et al., 2018).
Crystal Structure Analysis
Research by Wani et al. (2013) on compounds like N-pyrazinoyl-gabapentin, which contain structural elements similar to the compound , has provided insights into molecular conformation and stability through crystal structure analysis. This type of research is crucial in understanding the physical and chemical properties of new compounds (Wani et al., 2013).
Antimicrobial Potential
Exploring the antimicrobial potential of related pyrazolo[3,4-b]pyridine scaffolds has been a focus of research as well, as seen in the work of Chandak et al. (2013). They synthesized and evaluated a series of pyrazolo[3,4-b]pyridines for antibacterial and antifungal activities, indicating the compound’s potential in developing new antimicrobial agents (Chandak et al., 2013).
Propiedades
IUPAC Name |
2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-6-11-8(13(14,15)16)4-9(7-2-3-7)17-12(11)19(18-6)5-10(20)21/h4,7H,2-3,5H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYZZYREFAOFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(F)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2882122.png)

![4-(4-fluorophenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2882124.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2882126.png)
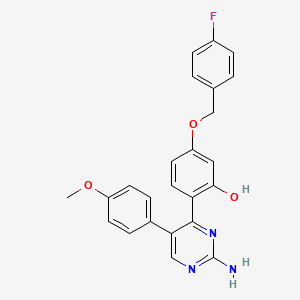
![2-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole](/img/structure/B2882129.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2882131.png)
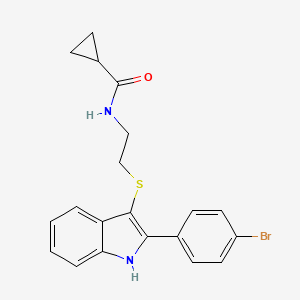
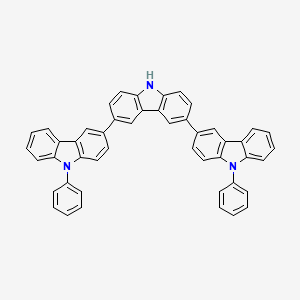
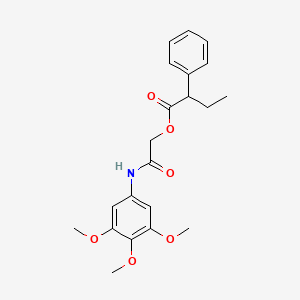
![[4-(Difluoromethyl)cyclohexyl]methanamine](/img/structure/B2882137.png)
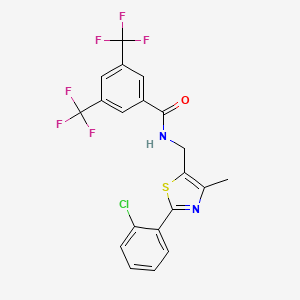
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-chlorobenzamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B2882140.png)
![Methyl 1-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2882141.png)